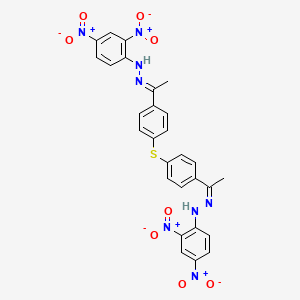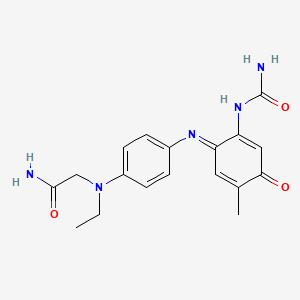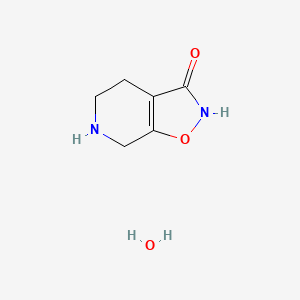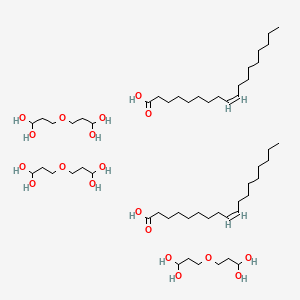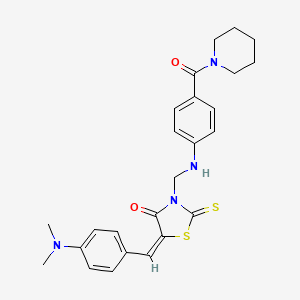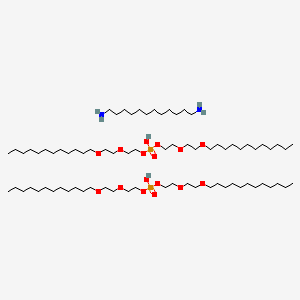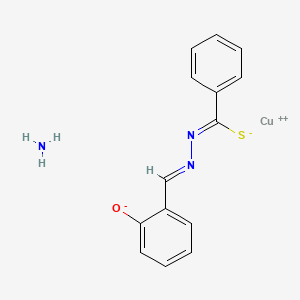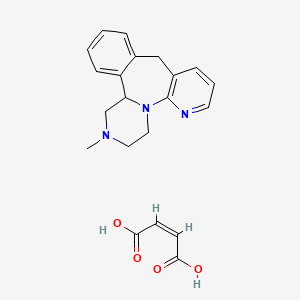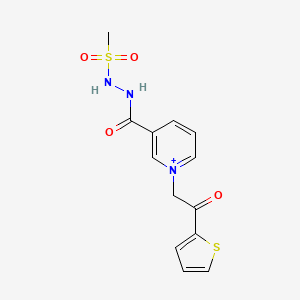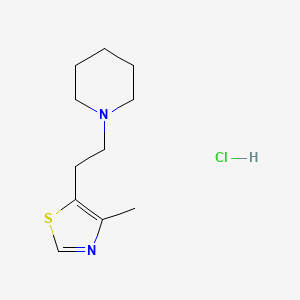
Piperidine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride: is a chemical compound with the molecular formula C11H19ClN2S . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a piperidine ring substituted with a 4-methyl-5-thiazolyl group and an ethyl chain, forming a monohydrochloride salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride typically involves the reaction of piperidine with 2-(4-methyl-5-thiazolyl)ethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
化学反应分析
Types of Reactions
Piperidine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the piperidine or thiazole ring.
Substitution: Substituted piperidine or thiazole derivatives.
科学研究应用
Piperidine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions
作用机制
The mechanism of action of Piperidine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby disrupting metabolic pathways and exerting antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
Piperidine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-: Similar structure but without the monohydrochloride salt.
Thiazole derivatives: Compounds containing the thiazole ring with various substitutions.
Piperidine derivatives: Compounds with different substituents on the piperidine ring.
Uniqueness
Piperidine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride is unique due to its specific combination of the piperidine and thiazole rings, which imparts distinct chemical and biological properties. The presence of the monohydrochloride salt enhances its solubility and stability, making it suitable for various applications in research and industry .
属性
CAS 编号 |
89663-21-8 |
|---|---|
分子式 |
C11H19ClN2S |
分子量 |
246.80 g/mol |
IUPAC 名称 |
4-methyl-5-(2-piperidin-1-ylethyl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C11H18N2S.ClH/c1-10-11(14-9-12-10)5-8-13-6-3-2-4-7-13;/h9H,2-8H2,1H3;1H |
InChI 键 |
STBHCWCGEMNKDJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=N1)CCN2CCCCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




